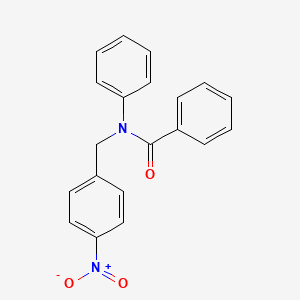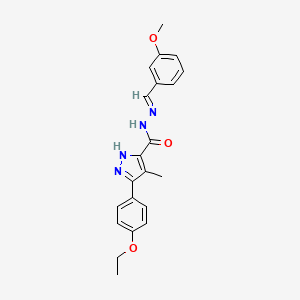
beta-Ethyl-4-fluoro-N,alpha,alpha-trimethylbenzeneethanamine hydrochloride, (+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a dimethylpentanamine structure, and a hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with a methylating agent to introduce the dimethyl groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted fluorophenyl derivatives .
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the dimethylpentanamine structure contributes to its overall pharmacokinetic properties. The compound may modulate the activity of neurotransmitters, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluorophenylhydrazine hydrochloride
- Flunarizine
- Indole derivatives
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the fluorophenyl group and the dimethylpentanamine structure allows for a unique interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
26515-42-4 |
|---|---|
Fórmula molecular |
C13H21ClFN |
Peso molecular |
245.76 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-N,2-dimethylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H20FN.ClH/c1-5-12(13(2,3)15-4)10-6-8-11(14)9-7-10;/h6-9,12,15H,5H2,1-4H3;1H |
Clave InChI |
VKJHCGMPOLLOCP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)F)C(C)(C)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide](/img/structure/B11997315.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997322.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)
![2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol](/img/structure/B11997336.png)


![1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)



![3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid](/img/structure/B11997404.png)
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
